6'-Chloro-3-(trifluoromethyl)-[2,3'-bipyridin]-5'-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine is a compound that belongs to the class of bipyridines, which are characterized by the presence of two pyridine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process involving the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine, followed by vapor-phase fluorination . This method ensures high yield and purity, which are essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a bipyridine oxide, while reduction may produce a bipyridine amine .
Wissenschaftliche Forschungsanwendungen
6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, making it effective in modulating biological pathways . The exact pathways involved depend on the specific application, but they often include inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloro-3-(trifluoromethyl)pyridine: Similar in structure but differs in the position of the chlorine and trifluoromethyl groups.
Fluazifop-butyl: Contains a trifluoromethyl group and is used in agrochemicals.
Uniqueness
6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
573680-74-7 |
---|---|
Molekularformel |
C11H7ClF3N3 |
Molekulargewicht |
273.64 g/mol |
IUPAC-Name |
2-chloro-5-[3-(trifluoromethyl)pyridin-2-yl]pyridin-3-amine |
InChI |
InChI=1S/C11H7ClF3N3/c12-10-8(16)4-6(5-18-10)9-7(11(13,14)15)2-1-3-17-9/h1-5H,16H2 |
InChI-Schlüssel |
NSJFQEHMADMOAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C2=CC(=C(N=C2)Cl)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.